molecular formula C26H23FN4O3 B11025675 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11025675
M. Wt: 458.5 g/mol
InChI Key: CYJKUMRFHQKQBR-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic compounds, specifically a dihydropyrimido[1,2-a]benzimidazole

    Chemical Formula: CHFNO

    Molecular Weight: 390.36 g/mol

    IUPAC Name: 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While industrial-scale production details are proprietary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine derivative.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antiviral properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

  • The compound likely exerts its effects through interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C26H23FN4O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H23FN4O3/c1-15-23(25(32)29-17-10-8-16(27)9-11-17)24(19-13-12-18(33-2)14-22(19)34-3)31-21-7-5-4-6-20(21)30-26(31)28-15/h4-14,24H,1-3H3,(H,28,30)(H,29,32)

InChI Key

CYJKUMRFHQKQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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